Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)6-8-3-5(4-9)12-6/h3,9H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIRUQYIONZQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254648 | |
| Record name | Ethyl 5-(hydroxymethyl)-2-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960235-23-8 | |
| Record name | Ethyl 5-(hydroxymethyl)-2-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960235-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(hydroxymethyl)-2-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylate Derivatives
Table 1: Structural and Functional Comparison of Ethyl 5-(Hydroxymethyl)thiazole-2-Carboxylate with Analogues
Key Comparisons
Substituent Effects on Reactivity and Bioactivity Hydroxymethyl vs. Methyl/Aryl Groups: The hydroxymethyl group at position 5 in the target compound likely increases solubility compared to methyl (e.g., ) or trifluoromethylphenyl groups (), which enhance lipophilicity for blood-brain barrier penetration . Amino vs. Ester Groups: Ethyl 2-amino-4-methylthiazole-5-carboxylate () exhibits antibacterial activity due to the amino group's hydrogen-bonding capacity. The hydroxymethyl group may similarly enhance target binding but with distinct metabolic stability .
Synthetic Pathways Nitrile Coupling: Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () is synthesized via coupling nitriles with ethyl bromoacetoacetate. A similar approach could apply to the hydroxymethyl analog, substituting nitriles with hydroxymethyl precursors .
Biological Activity Antibacterial Potential: Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives () show activity comparable to Ciprofloxacin. The hydroxymethyl group may modulate activity by altering membrane permeability or enzyme interactions .
Table 2: Physical and Spectral Data Comparison
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization of precursors such as thiophenecarboxylic acid derivatives with amino esters in the presence of dehydrating agents (e.g., POCl₃). Reaction conditions (temperature, solvent, stoichiometry) are critical: reflux in dichloromethane (DCM) with triethylamine (TEA) as a base ensures optimal cyclization . Monitoring via thin-layer chromatography (TLC) and adjusting pH or temperature can improve yields.
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., hydroxymethyl and ester moieties) .
- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and hydroxyl (O-H) stretches .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles critical for confirming stereochemistry .
Q. What are the primary biological targets or activities studied for this compound?
Thiazole derivatives are explored for antimicrobial and enzyme inhibitory activities. For example, substitutions on the thiazole ring (e.g., hydroxymethyl) may enhance binding to bacterial enzymes or cancer-related proteins . Preliminary assays often include microbial growth inhibition or enzyme kinetics studies.
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Strategies include:
- Reproducibility Checks: Validate results under standardized conditions (e.g., fixed solvent systems).
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing hydroxymethyl with halogens) to isolate contributing factors .
- High-Throughput Screening (HTS): Use large datasets to identify trends obscured in small-scale studies .
Q. What methodologies are employed to study the compound’s mechanism of action in enzyme inhibition?
- Molecular Docking: Predict binding poses with targets like dihydrofolate reductase (DHFR) using software such as AutoDock .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamics .
- Kinetic Assays: Measure inhibition constants (Kᵢ) under varying substrate concentrations .
Q. How can synthetic routes be modified to improve scalability for research-grade quantities?
- Flow Chemistry: Continuous reactors enhance reproducibility and reduce side reactions .
- Microwave-Assisted Synthesis: Accelerates cyclization steps, reducing reaction times from hours to minutes .
- Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) to improve safety and sustainability .
Q. What analytical strategies address challenges in purifying this compound?
- High-Performance Liquid Chromatography (HPLC): Separates isomers or byproducts using C18 columns and gradient elution .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
- Mass Spectrometry (MS): Detects trace impurities via high-resolution accurate mass (HRAM) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
